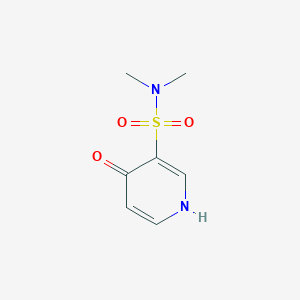
N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide: is a compound belonging to the class of 1,4-dihydropyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-oxo-1,4-dihydropyridine-3-sulfonamide under specific conditions . The reaction typically requires a solvent such as xylene and a catalyst like molecular sieves to achieve high yields.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.
Reduction: Zinc/acetic acid or triphenylphosphine are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonates, while reduction can yield amines .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways . For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing heart rate and blood pressure . The compound’s sulfonamide group also allows it to inhibit enzymes involved in folate synthesis, which is crucial for bacterial DNA replication .
Comparación Con Compuestos Similares
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Felodipine: Known for its use in treating high blood pressure and angina.
Uniqueness: N,N-Dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts additional biological activities such as enzyme inhibition.
Propiedades
Fórmula molecular |
C7H10N2O3S |
|---|---|
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9(2)13(11,12)7-5-8-4-3-6(7)10/h3-5H,1-2H3,(H,8,10) |
Clave InChI |
VBWSVJXKUXMDFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CNC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
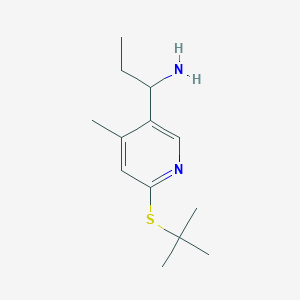

![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
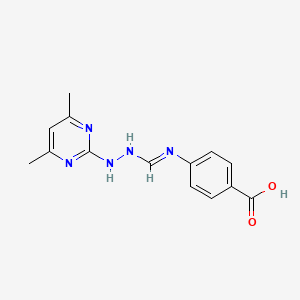
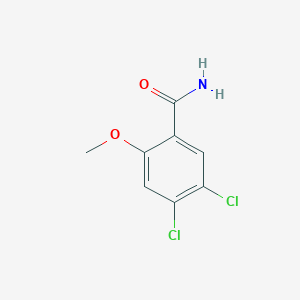
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13009496.png)
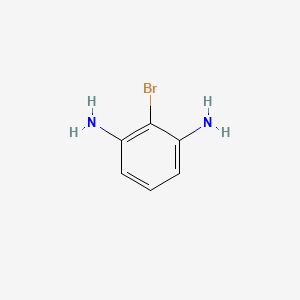
![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
